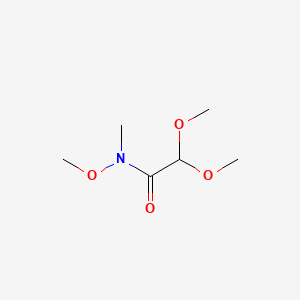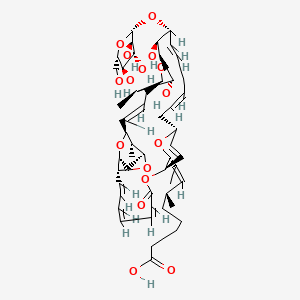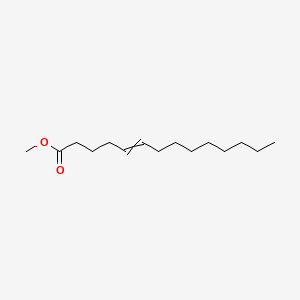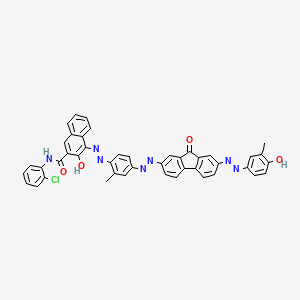
N-Formylnorloline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Formylnorloline, also known as N-formylnorloline hydrochloride, is a synthetic molecule that has been used in scientific research since the late 1970s. It is a derivative of the neurotransmitter noradrenaline and has been used in studies of the effects of noradrenaline on a variety of physiological systems. N-Formylnorloline is a relatively new compound and its effects on the body are still being studied.
Aplicaciones Científicas De Investigación
Occurrence in Plants : N-Formylnorloline was isolated from roots of Argyreia mollis, marking the first identification of a 1-aminopyrrolizidine alkaloid in the Convolvulaceae family. It was detected in roots and aerial vegetative parts of the plant (Tofern et al., 1999).
Detection in Animal Urine : This alkaloid, among other loline-type alkaloids, was detected in the urine of racehorses, indicating its presence in certain plants used for horse forage (Takeda et al., 1991).
Chemistry and Biological Effects : N-Formylnorloline, a saturated amino pyrrolizidine alkaloid, is distinct from hepatotoxic 1,2-unsaturated pyrrolizidine alkaloids. Its synthesis and potential pharmacological activities in various systems, including its toxicity to insects, have been studied (Bush et al., 1993).
Phytotoxic Activity : In agriculture, N-Formylnorloline demonstrated phytotoxicity by inhibiting the germination of annual ryegrass, indicating a potential role in plant competition and defense mechanisms (Petroski et al., 1990).
Receptor Interaction : Studies on rabbit neutrophils revealed specific binding sites for N-formyl peptides, like N-Formylnorloline, suggesting its role in leukocyte chemotaxis and potential implications in immune response (Aswanikumar et al., 1977).
Biosynthesis and Diversification : Research on Epichloë species, fungal endophytes of grasses, indicated that N-Formylnorloline is produced by both fungal and plant enzymes, contributing to the chemical diversification of loline alkaloids (Pan et al., 2014).
Medical Implications : N-Formylnorloline, along with other N-formyl peptides, may play a role in inflammatory or degenerative processes, attracting leukocytes to sites of infection or tissue damage (Rabiet et al., 2005).
Growth Inhibition in Livestock : Its presence in urine and feces of sheep dosed with meadow fescue indicated rapid uptake, metabolism, and excretion, with no toxicity signs at concentrations encountered in New Zealand grazing conditions (Gooneratne et al., 2012).
Production in Cultures : N-Formylnorloline was produced by the endophyte Neotyphodium uncinatum in defined media, shedding light on its biosynthesis and potential for large-scale production (Blankenship et al., 2001).
Peptide Deformylase Inhibition : It may have implications in the development of new antibacterial agents, as similar N-formyl peptides have shown activity against various bacteria (Clements et al., 2001).
Propiedades
IUPAC Name |
N-[(1R,3S,7S,8R)-2-oxa-6-azatricyclo[4.2.1.03,7]nonan-8-yl]formamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c11-4-9-7-6-3-10-2-1-5(12-6)8(7)10/h4-8H,1-3H2,(H,9,11)/t5-,6+,7-,8+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEMMYSNKGUOCT-FKSUSPILSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3C(C2C1O3)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2C[C@@H]3[C@@H]([C@H]2[C@H]1O3)NC=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Formylnorloline | |
CAS RN |
61391-10-4 |
Source


|
| Record name | N-Formylnorloline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061391104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q & A
Q1: What analytical techniques were used to identify N-Formylnorloline in horse urine?
A1: The research primarily employed Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Fourier Transform-Infrared Spectrometry (GC-FT-IR) to detect and identify N-Formylnorloline and other loline alkaloids in horse urine [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Butanone, 3-[(2-methylpropyl)amino]- (9CI)](/img/no-structure.png)


![2,2'-(Phenylazanediyl)bis[1-(4-hydroxyphenyl)ethan-1-one]](/img/structure/B570277.png)


![(Z)-[(3S)-3-amino-3-carboxypropyl]-hydroxyimino-oxidoazanium](/img/structure/B570285.png)
